What is 1-(3-Chloropropyl)piperidine hydrochloride
What is 1-(3-Chloropropyl)piperidine hydrochloride
An In-Depth Technical Guide to 1-(3-Chloropropyl)piperidine Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis
Executive Summary
1-(3-Chloropropyl)piperidine hydrochloride is a versatile heterocyclic building block of significant interest to the pharmaceutical and chemical industries.[1] Characterized by a stable piperidine ring and a reactive chloropropyl side chain, this compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules and complex chemical structures.[1] Its utility is particularly pronounced in the development of novel therapeutics targeting neurological disorders, as well as in the creation of new analgesic and anti-inflammatory agents.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, synthetic pathways, analytical validation, and critical applications, grounded in established safety and handling protocols.
The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is classified as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, often with high affinity. The prevalence of the piperidine motif in clinically approved drugs is a testament to its utility.[2] Its inclusion in a molecule can enhance druggability by improving metabolic stability, modulating lipophilicity to facilitate transport across biological membranes, and improving overall pharmacokinetic properties, often while reducing toxicity.[2] 1-(3-Chloropropyl)piperidine hydrochloride is a prime example of a functionalized piperidine scaffold, designed for efficient integration into larger, more complex drug candidates.
Physicochemical Properties and Structural Characterization
Accurate characterization of a starting material is a foundational requirement for reproducible and successful synthesis. 1-(3-Chloropropyl)piperidine hydrochloride is typically a white to off-white crystalline solid under standard conditions.[1] Its key properties are summarized below.
| Property | Value | References |
| CAS Number | 5472-49-1 | [1][3] |
| Molecular Formula | C₈H₁₆ClN · HCl | [1] |
| Molecular Weight | 198.13 g/mol | [1][4] |
| Appearance | White to almost white powder or crystal | [1][4] |
| Melting Point | 216 - 223 °C | [1] |
| Purity | Typically ≥97% | [1] |
| Synonyms | 3-Piperidinopropyl Chloride Hydrochloride, N-(3-Chloropropyl)piperidine hydrochloride | [1][5] |
Structural Representation
The structure consists of a saturated six-membered piperidine ring N-substituted with a 3-chloropropyl chain, supplied as a hydrochloride salt to improve stability and handling.
Caption: Chemical structure of 1-(3-Chloropropyl)piperidine hydrochloride.
Synthesis and Purification Protocol
The synthesis of 1-(3-Chloropropyl)piperidine hydrochloride is typically achieved via a nucleophilic substitution reaction, specifically the N-alkylation of piperidine. The following protocol describes a representative and logical pathway.
Causality Behind the Experimental Design
The core of this synthesis is the reaction between the nucleophilic secondary amine of piperidine and an alkyl halide with a three-carbon chain. 1-Bromo-3-chloropropane is often selected as the alkylating agent due to the higher reactivity of the bromine atom compared to the chlorine, allowing for a more selective initial reaction at the desired position. The presence of a base is critical to neutralize the hydrobromic acid formed during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. The final step involves converting the resulting free base into its hydrochloride salt, which is generally more crystalline, stable, and easier to handle than the free base oil.
Experimental Protocol: N-Alkylation of Piperidine
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Reagent Addition: Charge the flask with piperidine (1.0 eq.) and a suitable solvent such as acetone or acetonitrile. Add a non-nucleophilic base like potassium carbonate (1.5 eq.).
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Alkylation: Dissolve 1-bromo-3-chloropropane (1.1 eq.) in the same solvent and add it dropwise to the stirring piperidine solution at room temperature. The slight excess of the alkylating agent helps to drive the reaction to completion.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
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Extraction: Dissolve the resulting residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(3-chloropropyl)piperidine free base, often as an oil.
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Salt Formation: Dissolve the crude oil in diethyl ether or isopropanol. Slowly add a solution of hydrochloric acid in the same solvent while stirring.
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Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether to remove impurities, and dry under vacuum to yield the final product. Purity can be further enhanced by recrystallization.
Caption: Generalized synthetic workflow for 1-(3-Chloropropyl)piperidine hydrochloride.
Applications in Drug Development and Chemical Synthesis
The primary value of 1-(3-Chloropropyl)piperidine hydrochloride lies in its role as a bifunctional intermediate. The piperidine ring provides a core structural motif, while the terminal chlorine on the propyl chain serves as a reactive handle for further chemical modifications.
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Pharmaceutical Development: This compound is a key starting material for synthesizing a range of pharmaceuticals.[1] The chloropropyl group allows for the covalent attachment of the piperidine moiety to other complex molecules through nucleophilic substitution reactions. This strategy is employed in the synthesis of drugs targeting the central nervous system and in the development of analgesics.[1]
-
Chemical Synthesis: In broader organic synthesis, it is used as a building block to introduce the N-propylpiperidine fragment into larger molecules.[1] This is valuable in creating libraries of compounds for high-throughput screening in drug discovery campaigns.
-
Agrochemicals and Specialty Chemicals: Its utility extends to the development of novel agrochemicals and specialty chemicals where the specific properties of the piperidine group are desired.[1]
Caption: Role of the intermediate in coupling the piperidine motif to a core structure.
Safety, Handling, and Storage
Proper handling of 1-(3-Chloropropyl)piperidine hydrochloride is essential to ensure laboratory safety. The compound is an irritant and requires careful management.
Hazard Identification
| Hazard Code | Description | Classifications |
| H315 | Causes skin irritation | Skin Irritant 2 |
| H319 | Causes serious eye irritation | Eye Irritant 2 |
| H335 | May cause respiratory irritation | STOT SE 3 |
Data sourced from Sigma-Aldrich.
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation of dust.[6] Ensure eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[6][8]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[6]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved N95 dust mask or a higher level of respiratory protection.[6]
-
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[6]
Conclusion
1-(3-Chloropropyl)piperidine hydrochloride is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and chemical research. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its reactive functionality make it an indispensable intermediate. For drug development professionals, it provides a reliable and efficient means to incorporate the pharmacologically significant piperidine scaffold into novel therapeutic candidates. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential safely and effectively.
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Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%. Cole-Parmer. [Link]
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1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | C13H19Cl3N2. PubChem. [Link]
- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
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SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. Chongqing Chemdad Co., Ltd. [Link]
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SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE. Science and Education. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
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